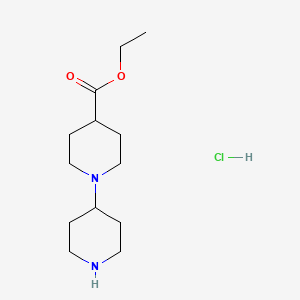![molecular formula C15H8F6O2 B1323000 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 177733-57-2](/img/structure/B1323000.png)
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives” involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent forms the pyrazole aldehyde .Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)benzoic acid” is given by the formula C9H4F6O2 . The molecular weight is 258.117 Da and the monoisotopic mass is 258.011536 Da .Scientific Research Applications
Antimicrobial Agents
The compound has been utilized in the synthesis of novel pyrazole derivatives that act as potent growth inhibitors of drug-resistant bacteria. These derivatives have shown effectiveness against menacing pathogens like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococci), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .
Synthesis of Pyrazole Derivatives
It serves as a precursor in the synthesis of pyrazole derivatives. These derivatives are significant due to their antimicrobial properties, particularly against planktonic Gram-positive bacteria. The synthesis involves the reaction of 3’,5’-Bis(trifluoromethyl)acetophenone with hydrazine derivatives .
Chemical Intermediate
This compound is a valuable chemical intermediate in organic synthesis. It can be used to produce various bifunctional compounds due to the presence of both a carboxylic acid group and a biphenyl structure with electron-withdrawing trifluoromethyl groups .
Safety and Hazards
The safety data sheet for a related compound, “3,5-BIS(TRIFLUOROMETHYL)HYDROCINNAMIC ACID”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transmetalation of organoboron reagents . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it plays a role in carbon–carbon bond formation .
Result of Action
Its role in suzuki–miyaura coupling suggests it contributes to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the suzuki–miyaura coupling reaction is generally tolerant of a variety of functional groups and can be performed under mild conditions .
properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-2-1-3-9(4-8)13(22)23/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZXIFZCHSGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629606 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
177733-57-2 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)








